
Adipoyl Coenzyme A (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adipoyl Coenzyme A (sodium salt) is a medium-chain acyl coenzyme A and an intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. It is also an intermediate in the biosynthesis of adipic acid in genetically modified Escherichia coli .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adipoyl Coenzyme A (sodium salt) can be synthesized through the enzymatic reaction involving coenzyme A and adipic acid. The reaction typically requires the presence of adenosine triphosphate (ATP) and magnesium ions as cofactors. The reaction conditions often involve maintaining a pH of around 7.5 and a temperature of approximately 37°C.
Industrial Production Methods: In industrial settings, adipoyl coenzyme A (sodium salt) is produced using genetically modified Escherichia coli strains that have been engineered to express the necessary enzymes for the biosynthesis of adipic acid. The process involves the fermentation of glucose or other carbon sources, followed by the extraction and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Adipoyl Coenzyme A (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different intermediates in metabolic pathways.
Reduction: It can be reduced to form other acyl coenzyme A derivatives.
Substitution: It can participate in substitution reactions where the coenzyme A moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic reagents and catalysts to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of intermediates like succinyl coenzyme A.
Reduction: Formation of reduced acyl coenzyme A derivatives.
Substitution: Formation of various substituted coenzyme A derivatives.
Applications De Recherche Scientifique
Adipoyl Coenzyme A (sodium salt) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It plays a role in metabolic studies, particularly in the beta-oxidation of fatty acids.
Medicine: It is used in research related to metabolic disorders and enzyme deficiencies.
Industry: It is utilized in the production of adipic acid, which is a precursor for nylon and other polymers.
Mécanisme D'action
Adipoyl Coenzyme A (sodium salt) exerts its effects by participating in the beta-oxidation pathway of fatty acids. It acts as a substrate for enzymes involved in the breakdown of dicarboxylic acids. The molecular targets include various acyl coenzyme A dehydrogenases and thiolases. The pathways involved include the peroxisomal beta-oxidation pathway and the tricarboxylic acid cycle .
Similar Compounds:
Succinyl Coenzyme A: Another intermediate in the tricarboxylic acid cycle.
Acetyl Coenzyme A: A key molecule in metabolism, involved in the citric acid cycle.
Malonyl Coenzyme A: Involved in fatty acid synthesis.
Uniqueness: Adipoyl Coenzyme A (sodium salt) is unique due to its role in the beta-oxidation of dicarboxylic acids and its involvement in the biosynthesis of adipic acid. Unlike other acyl coenzyme A derivatives, it specifically participates in the metabolism of medium-chain dicarboxylic acids .
Propriétés
Formule moléculaire |
C27H44N7NaO19P3S+ |
|---|---|
Poids moléculaire |
918.7 g/mol |
Nom IUPAC |
sodium;6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid |
InChI |
InChI=1S/C27H44N7O19P3S.Na/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34;/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44);/q;+1/t15-,20-,21-,22+,26-;/m1./s1 |
Clé InChI |
LTTVTJHHKYTIFT-QMPRSPLWSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+] |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,13S,17R)-2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B10817399.png)
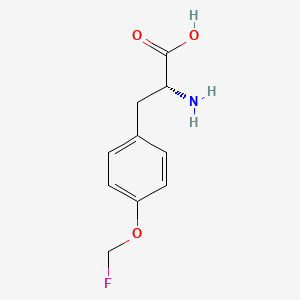
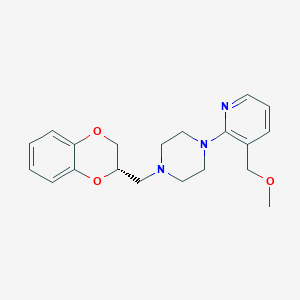
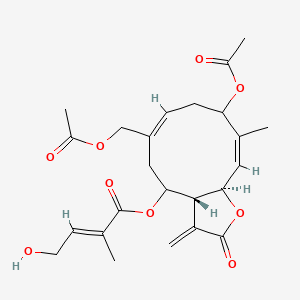
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
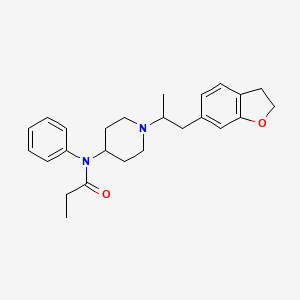
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)
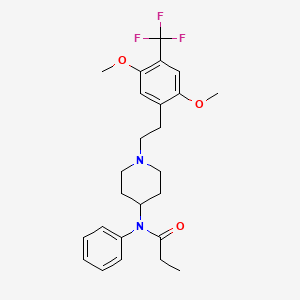
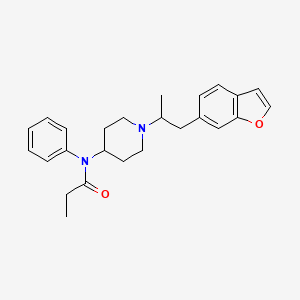
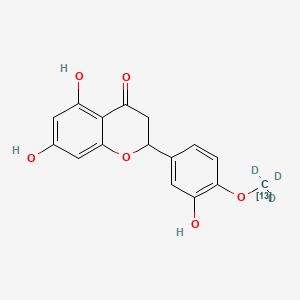
![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)
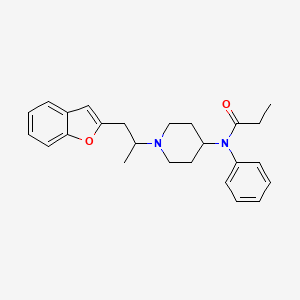
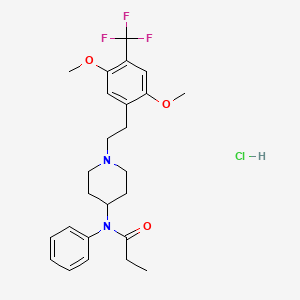
![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)